3-(Methylsulfonyl)-4-nitroaniline
Description
3-(Methylsulfonyl)-4-nitroaniline is a nitroaromatic compound featuring a nitro (-NO₂) group at the para position and a methylsulfonyl (-SO₂CH₃) group at the meta position on the benzene ring. The methylsulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound's electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
3-methylsulfonyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTIFUDWCLYBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-4-nitroaniline typically involves the nitration of 3-(Methylsulfonyl)aniline. The process can be summarized as follows:
Nitration of 3-(Methylsulfonyl)aniline: This step involves the introduction of a nitro group into the aromatic ring of 3-(Methylsulfonyl)aniline. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of 3-(Methylsulfonyl)-4-nitroaniline may involve continuous flow reactors to ensure better control over reaction conditions and to increase yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and methylsulfonyl groups, which activate the aromatic ring towards nucleophilic attack.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 3-(Methylsulfonyl)-4-phenylenediamine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfonyl)-4-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-4-nitroaniline depends on its application. In pharmaceuticals, for example, the compound may act by inhibiting specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the methylsulfonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key physical properties of 3-(Methylsulfonyl)-4-nitroaniline with related compounds:
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility | Key Substituents |
|---|---|---|---|---|---|
| 3-(Methylsulfonyl)-4-nitroaniline* | C₇H₈N₂O₄S | 216.21 | Not reported | Likely low | -NO₂ (para), -SO₂CH₃ (meta) |
| 3-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 136–137 | Soluble in alcohol | -NO₂ (para), -CH₃ (meta) |
| 2-(Methylsulfonyl)-4-nitroaniline | C₇H₈N₂O₄S | 216.21 | Not reported | Not reported | -NO₂ (para), -SO₂CH₃ (ortho) |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 147–150 | Slightly soluble | -NO₂ (para) |
*Note: Data for 3-(Methylsulfonyl)-4-nitroaniline inferred from structural analogs.
- Substituent Effects: The methylsulfonyl group (-SO₂CH₃) in the target compound increases molecular weight and polarity compared to methyl (-CH₃) or unsubstituted analogs. This likely reduces solubility in nonpolar solvents but enhances stability in acidic or oxidative conditions . The meta-substituted methylsulfonyl group deactivates the aromatic ring, making electrophilic substitution reactions less favorable compared to 3-Methyl-4-nitroaniline .
Table 1: Acute Oral Toxicity (LD₅₀) in Rodents
| Compound | Rat LD₅₀ (mg/kg) | Mouse LD₅₀ (mg/kg) | Source |
|---|---|---|---|
| 3-Nitroaniline | 540 (male) | 310 | Vernot et al., 1977 |
| 4-Nitroaniline | 3250 | 810 | Vernot et al., 1977 |
| 3-Methyl-4-nitroaniline | Not reported | Not reported | - |
- Key Findings: 3-Nitroaniline is significantly more toxic than its para-isomer (4-nitroaniline), likely due to differences in metabolic activation and methemoglobin formation . While direct data for 3-(Methylsulfonyl)-4-nitroaniline are unavailable, the methylsulfonyl group may alter bioavailability.
Methemoglobin Formation:
- Both 3- and 4-nitroaniline induce methemoglobinemia, with similar in vivo conversion rates (~12% for 3-nitroaniline vs. ~11% for 4-nitroaniline at 100 µmole/kg doses). However, 4-nitroaniline shows higher activity in vitro when bioactivated .
Biological Activity
3-(Methylsulfonyl)-4-nitroaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-(Methylsulfonyl)-4-nitroaniline features a methylsulfonyl group and a nitro group attached to an aniline structure. Its molecular formula is . The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that 3-(Methylsulfonyl)-4-nitroaniline exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including Staphylococcus aureus and Candida species, which are critical in nosocomial infections. The minimum inhibitory concentration (MIC) for S. aureus was found to be in the range of 15.6–62.5 μg/mL, demonstrating its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been studied for its anticancer activity. Preliminary investigations suggest that it may inhibit the growth of cancer cells by interfering with cellular pathways associated with apoptosis and cell proliferation. Molecular docking studies indicate that it can effectively bind to specific protein targets involved in cancer pathways, suggesting its potential as a lead compound for drug design.
The biological activity of 3-(Methylsulfonyl)-4-nitroaniline is largely attributed to its structural features:
- Nitro Group : This group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular macromolecules, potentially causing cytotoxic effects.
- Methylsulfonyl Group : This moiety can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to penetrate biological membranes and interact with intracellular targets.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study synthesized several nitro derivatives, including 3-(Methylsulfonyl)-4-nitroaniline, testing their efficacy against Staphylococcus aureus. The results indicated that this compound exhibited promising antimicrobial activity, making it a candidate for further development in antimicrobial therapies .
- Anticancer Activity : Another study focused on the anticancer properties of similar nitro compounds. It was observed that derivatives with structural similarities to 3-(Methylsulfonyl)-4-nitroaniline showed significant inhibition of cancer cell lines, suggesting a potential pathway for therapeutic applications.
Data Table: Comparative Biological Activity
| Compound | MIC (μg/mL) against S. aureus | Anticancer Activity | Notes |
|---|---|---|---|
| 3-(Methylsulfonyl)-4-nitroaniline | 15.6–62.5 | Yes | Effective against pathogens |
| 2-(Methylsulfonyl)-4-nitroaniline | Not specified | Yes | Similar structural properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
